molecular formula C19H21N7O2S B2905799 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 796879-64-6

7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2905799
CAS No.: 796879-64-6
M. Wt: 411.48
InChI Key: ASUFXZUHIHGTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a potent and selective ATP-competitive inhibitor of the ErbB family of receptor tyrosine kinases, with a primary research focus on Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . Its mechanism of action involves binding to the kinase domain, thereby blocking the phosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell proliferation, survival, and metastasis. This compound has demonstrated significant anti-tumor efficacy in preclinical models, including triple-negative breast cancer (TNBC) , a subtype known for its aggressive nature and limited treatment options. The specific molecular architecture of this inhibitor, featuring the purine-2,6-dione scaffold, contributes to its enhanced selectivity and potency profile. It serves as a valuable pharmacological tool for elucidating the intricate signaling networks driven by EGFR and HER2, investigating mechanisms of resistance to existing targeted therapies, and exploring novel therapeutic strategies for a range of solid tumors. Research utilizing this compound is advancing our understanding of oncogenic drivers and facilitating the development of next-generation kinase inhibitors.

Properties

IUPAC Name

7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2S/c1-24-15-14(16(27)23-19(24)28)26(18(22-15)25-8-4-5-9-25)10-11-29-17-20-12-6-2-3-7-13(12)21-17/h2-3,6-7H,4-5,8-11H2,1H3,(H,20,21)(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUFXZUHIHGTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCSC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions The process begins with the preparation of the benzimidazole derivative, which is then linked to the purine core through a thioether bondCommon reagents used in these reactions include various halides, thiols, and amines, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or purine rings .

Scientific Research Applications

7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Activity vs. Stability Trade-offs : While longer N3 alkyl chains (e.g., isohexyl in 8e) improve biochemical activity , the target compound’s 3-methyl group may offer better metabolic stability, critical for in vivo applications.
  • Role of Sulfur : The benzimidazole-thioethyl group in the target compound could enable disulfide bond formation or interaction with cysteine residues in targets, a feature absent in chlorobenzyl or aryloxypropyl analogs .
  • 8-Substituent Effects : Pyrrolidine’s smaller size compared to piperazine (CID 986255) may reduce off-target interactions but limit solubility-enhancing effects .

Conclusion The target compound’s unique combination of a benzimidazole-thioethyl chain and pyrrolidine moiety distinguishes it from analogs with chlorobenzyl, piperazinyl, or allylthio groups. While substitutions at N3 and position 8 significantly influence potency and pharmacokinetics, its structure balances reactivity, stability, and selectivity. Further comparative studies on kinase inhibition profiles and ADMET properties are warranted to validate these hypotheses.

Biological Activity

The compound 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H18N4SO2\text{C}_{15}\text{H}_{18}\text{N}_4\text{S}\text{O}_2

This structure incorporates a benzimidazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research has shown that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains. Notably:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Streptococcus faecalis were reported as low as 4 µg/mL .
  • A study indicated that modifications to the benzimidazole structure could enhance antimicrobial efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), with MIC values reaching 3.8 µM for lead compounds .

Antiproliferative Activity

The antiproliferative effects of similar compounds have been extensively studied. For example:

  • Compounds derived from benzimidazole structures have shown promising results against cancer cell lines such as MDA-MB-231 (breast cancer), with significant inhibition observed at concentrations around 8 μg/mL .
  • The mechanism of action often involves inducing apoptosis through mitochondrial pathways, leading to cytochrome c release and subsequent caspase activation .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Compound AAntimicrobialStaphylococcus aureus4 µg/mL
Compound BAntiproliferativeMDA-MB-2318 μg/mL
Compound CAntimycobacterialMycobacterium tuberculosis3.8 µM

Study Insights

  • Antimicrobial Studies : Research highlighted that the introduction of thioether groups significantly enhanced the antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Investigations into the cytotoxicity of benzimidazole derivatives revealed that structural modifications could lead to enhanced lipophilicity, improving membrane permeability and bioavailability in cancer cells .
  • Mechanistic Studies : The biological mechanisms underlying these activities often involve disruption of cellular processes such as DNA replication and mitochondrial function, leading to programmed cell death in malignant cells .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Purine Core Functionalization : Alkylation or substitution at the purine N-7 and N-8 positions using reagents like allyl halides or thiol-containing intermediates .

Thioether Linkage Formation : Reaction of 1H-benzo[d]imidazole-2-thiol with a halogenated ethyl intermediate under controlled pH (e.g., basic conditions) to ensure selective thioether bond formation .

Pyrrolidine Substitution : Introduction of the pyrrolidin-1-yl group via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd or Cu .

  • Critical Factors : Reaction temperature (60–100°C), solvent polarity (DMF or DMSO for solubility), and purification via column chromatography .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopic Techniques :
  • NMR : Confirm substitution patterns (e.g., pyrrolidine protons at δ 2.5–3.5 ppm, benzoimidazole aromatic protons at δ 7.0–8.0 ppm) .
  • HRMS : Verify molecular ion peaks matching the theoretical mass (e.g., [M+H]+ at m/z ~485) .
  • Chromatography : HPLC purity assessment (>95%) with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent, catalyst loading). For example, a 2^3 factorial design can identify interactions between temperature (60°C vs. 80°C), solvent (DMF vs. THF), and catalyst (Pd(OAc)₂ vs. CuI) .
  • Case Study : reports a 20% yield increase by switching from THF to DMF, attributed to improved solubility of intermediates.
  • Key Metrics : Monitor side products via LC-MS and adjust reaction time dynamically .

Q. What computational methods are suitable for predicting this compound’s biological interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to purine receptors (e.g., adenosine A₂A receptor). Focus on the benzoimidazole-thioether moiety as a potential pharmacophore .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyrrolidine-purine interaction in aqueous environments .
  • Quantum Chemistry : Calculate electrostatic potential maps (e.g., using Gaussian 16) to identify reactive sites for further functionalization .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced efficacy?

  • Methodological Answer :

  • SAR Table :
Modification Site Functional Group Observed Activity Reference
Benzoimidazole-thioethyl-SCH₂- linkageImproved enzyme inhibition (IC₅₀ = 1.2 µM)
Pyrrolidin-1-ylN-substitutionIncreased solubility (logP reduced by 0.5)
Purine C-3 methyl-CH₃Stabilized binding via hydrophobic interactions
  • Strategy : Replace the pyrrolidine with a morpholine group to test solubility-impact trade-offs .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Data Triangulation : Cross-reference assay conditions:
  • Cell Lines : HepG2 vs. HEK293 may show variance due to metabolic enzyme expression .
  • Assay Type : Fluorescence-based vs. radiometric assays can yield discrepancies in IC₅₀ values .
  • Statistical Analysis : Apply ANOVA to identify outliers or batch effects. For example, notes a 30% activity drop in assays with serum-containing media due to protein binding .

Data Contradiction Analysis

Q. Why might enzymatic inhibition data conflict across studies?

  • Methodological Answer :

  • Root Causes :

Buffer Composition : Phosphate vs. Tris buffers alter ionic strength, affecting ligand-receptor binding .

Enzyme Source : Recombinant vs. native enzymes (e.g., human vs. rat xanthine oxidase) exhibit structural variability .

  • Resolution : Standardize protocols using WHO-recommended assay conditions and report ΔΔG values for binding affinity comparisons .

Methodological Innovations

Q. What advanced statistical approaches are recommended for analyzing dose-response data?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
  • Machine Learning : Train random forest models on historical dose-response datasets to predict optimal dosing ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.